M435-1279: A Technical Guide to its Mechanism of Action as a UBE2T Inhibitor
M435-1279: A Technical Guide to its Mechanism of Action as a UBE2T Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
M435-1279 is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2][3][4][5] Its mechanism of action centers on the inhibition of UBE2T-mediated ubiquitination and subsequent proteasomal degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This stabilization of RACK1 leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway implicated in the progression of various cancers, including gastric and glioblastoma. Preclinical studies have demonstrated the potential of M435-1279 as a therapeutic agent by inhibiting tumor growth in vitro and in vivo. This document provides a comprehensive technical overview of the mechanism of action of M435-1279, including its effects on cellular signaling, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
M435-1279 directly targets and inhibits the enzymatic activity of UBE2T. UBE2T is a ubiquitin-conjugating enzyme that has been shown to play a crucial role in gastric cancer by promoting the ubiquitination and degradation of RACK1, independent of an E3 ligase. The loss of RACK1, a key component of the β-catenin destruction complex, leads to the accumulation and nuclear translocation of β-catenin, resulting in the hyperactivation of the Wnt signaling pathway and promoting cancer progression.
M435-1279 intervenes in this process by binding to UBE2T and preventing it from ubiquitinating RACK1. This inhibitory action stabilizes RACK1 protein levels, thereby restoring the function of the β-catenin destruction complex and suppressing the aberrant Wnt/β-catenin signaling. The downstream effects include reduced expression of Wnt target genes, such as Ki-67 and β-catenin itself, leading to the inhibition of cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of M435-1279 from preclinical studies.
Table 1: In Vitro Efficacy of M435-1279
| Parameter | Cell Line | Value | Reference |
| IC50 | GES-1 (normal gastric mucosa) | 16.8 μM | |
| HGC27 (gastric cancer) | 11.88 μM | ||
| MKN45 (gastric cancer) | 6.93 μM | ||
| AGS (gastric cancer) | 7.76 μM | ||
| Binding Affinity (KD) | UBE2T | 50.5 μM |
Table 2: In Vivo Efficacy of M435-1279
| Animal Model | Dosage and Administration | Outcome | Reference |
| BALB/C nude mice with MKN45 xenografts | 5 mg/kg/day, intratumor injection for 18 days | Slowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by M435-1279.
Caption: M435-1279 inhibits UBE2T, stabilizing RACK1 and restoring β-catenin degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the primary research describing the characterization of M435-1279.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of M435-1279 on cancer and non-cancerous cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
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Cell Seeding: Gastric cancer cell lines (HGC27, AGS, MKN45) and a normal gastric mucosal cell line (GES-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
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Treatment: The cells are then treated with M435-1279 at various concentrations (e.g., 0, 2, 4, 8, 16, 31 μM) in fresh medium.
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Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
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Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
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Measurement: The absorbance is measured at 490 nm using a microplate reader.
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Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Ubiquitination Assay
This assay is performed to assess the effect of M435-1279 on the ubiquitination of RACK1.
Protocol:
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Cell Transfection: HEK293T cells are co-transfected with plasmids encoding Flag-tagged RACK1, HA-tagged ubiquitin, and Myc-tagged UBE2T.
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Treatment: After 24 hours, the transfected cells are treated with M435-1279 (11.88 μM) or a vehicle control (DMSO) for an additional 48 hours.
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Cell Lysis: The cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors.
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Immunoprecipitation: The cell lysates are incubated with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate RACK1.
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Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
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Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer and then separated by SDS-PAGE. The ubiquitination of RACK1 is detected by Western blotting using an anti-HA antibody. The total amount of immunoprecipitated RACK1 is detected using an anti-Flag antibody.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of M435-1279 in a mouse model.
Caption: Workflow for the in vivo evaluation of M435-1279 in a xenograft mouse model.
Protocol:
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Animal Model: Six-week-old male BALB/C nude mice are used for the study.
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Cell Implantation: MKN45 gastric cancer cells are suspended in PBS and subcutaneously injected into the flank of each mouse.
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Tumor Growth and Randomization: When the tumors reach a volume of approximately 75-100 mm³, the mice are randomly assigned to a treatment group and a control group.
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Treatment: The treatment group receives intratumoral injections of M435-1279 at a dose of 5 mg/kg/day for 18 consecutive days. The control group receives injections of the vehicle.
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Monitoring: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (length × width²) / 2.
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Endpoint and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for immunohistochemical analysis of RACK1, Ki-67, and β-catenin expression.
Conclusion
M435-1279 is a promising UBE2T inhibitor with a well-defined mechanism of action that involves the stabilization of RACK1 and the subsequent suppression of the Wnt/β-catenin signaling pathway. The preclinical data demonstrate its potential as a therapeutic agent for cancers with aberrant Wnt signaling. This technical guide provides a comprehensive overview of the core mechanism, quantitative efficacy, and detailed experimental protocols for M435-1279, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the clinical utility of M435-1279 is warranted.
References
- 1. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One moment, please... [oar.a-star.edu.sg]
- 4. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
